9-[(3,4-dichlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
CAS No.:
Cat. No.: VC14980347
Molecular Formula: C20H16Cl2O3
Molecular Weight: 375.2 g/mol
* For research use only. Not for human or veterinary use.
![9-[(3,4-dichlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one -](/images/structure/VC14980347.png)
Specification
Molecular Formula | C20H16Cl2O3 |
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Molecular Weight | 375.2 g/mol |
IUPAC Name | 9-[(3,4-dichlorophenyl)methoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Standard InChI | InChI=1S/C20H16Cl2O3/c1-11-7-17(24-10-12-5-6-15(21)16(22)9-12)19-13-3-2-4-14(13)20(23)25-18(19)8-11/h5-9H,2-4,10H2,1H3 |
Standard InChI Key | MFTKXNTXUZKPSV-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=CC(=C(C=C4)Cl)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a 2,3-dihydrocyclopenta[c]chromen-4(1H)-one core, a tricyclic system comprising a benzene ring fused to a cyclopentane and a pyrone moiety. Key substituents include:
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A methyl group at position 7, enhancing lipophilicity and steric bulk.
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A 3,4-dichlorobenzyl ether group at position 9, introducing electron-withdrawing chlorine atoms that modulate electronic properties .
The molecular formula is C₂₀H₁₆Cl₂O₃, with a molecular weight of 375.25 g/mol . The InChIKey and SMILES notations provide unambiguous structural descriptors:
Crystallographic and Stereochemical Considerations
While X-ray crystallographic data for this specific compound remain unpublished, analogous chromenones exhibit planar aromatic systems with slight puckering in the cyclopentane ring. The 3,4-dichlorobenzyl group adopts a conformation orthogonal to the chromenone plane to minimize steric clashes, as observed in related structures .
Synthesis and Optimization
Retrosynthetic Analysis
Two primary synthetic routes dominate literature:
Route 1: Phenolic Alkylation Followed by Cyclization
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Alkylation: 7-Methyl-4-hydroxychromenone reacts with 3,4-dichlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
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Cyclopentane Annulation: Friedel-Crafts acylation or acid-catalyzed cyclization forms the dihydrocyclopenta ring.
Route 2: Preformed Cyclopenta[c]chromenone Functionalization
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Direct O-alkylation of 9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one with 3,4-dichlorobenzyl chloride .
Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
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Alkylation | K₂CO₃, DMF, 80°C, 12h | 68 | 95 |
Cyclization | H₂SO₄, AcOH, reflux, 6h | 72 | 91 |
Final Purification | Column chromatography (EtOAc/hexane) | 85 | 99 |
Physicochemical Properties
Solubility and Stability
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Solubility: Sparingly soluble in water (<0.1 mg/mL), highly soluble in DMSO (≥50 mg/mL) .
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Stability: Stable under inert atmosphere at −20°C for >2 years; degrades in acidic media (t₁/₂ = 8h at pH 2).
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.4 Hz, 1H, Ar-H), 7.32 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 5.21 (s, 2H, OCH₂Ar), 2.41 (s, 3H, CH₃) .
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HRMS: m/z 375.0521 [M+H]⁺ (calc. 375.0524 for C₂₀H₁₆Cl₂O₃).
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
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The 3,4-dichlorobenzyl group enhances membrane permeability (logP = 3.8 vs. 2.1 for non-chlorinated analog) .
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Methyl at C7 improves metabolic stability (t₁/₂ = 4h in human liver microsomes vs. 0.5h for demethylated derivative).
Applications and Future Directions
Medicinal Chemistry
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Lead candidate for kinase inhibitor development due to planar chromenone core.
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Potential antibacterial agent against Gram-positive pathogens (MIC = 8 μg/mL for S. aureus).
Material Science
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